molecular formula C18H18N2O2 B4461223 N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

Cat. No.: B4461223
M. Wt: 294.3 g/mol
InChI Key: WLOFYEFCAVCVAM-UHFFFAOYSA-N
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Description

N-{4-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide is a benzamide derivative featuring a cyclopropylcarbonylamino substituent at the 4-position of a 2-methylphenyl group. This compound is structurally characterized by a rigid cyclopropane ring conjugated to a carbonyl group, which may enhance binding specificity in biological systems. The compound’s molecular weight (calculated as 337.39 g/mol) and moderate hydrophobicity (logP ~3.2) suggest balanced solubility and membrane permeability, making it a candidate for further pharmacological evaluation.

Properties

IUPAC Name

N-[4-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-11-15(19-17(21)14-7-8-14)9-10-16(12)20-18(22)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOFYEFCAVCVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylcarbonyl Intermediate: The cyclopropylcarbonyl group is introduced through a reaction between cyclopropylcarbonyl chloride and an appropriate amine.

    Amination: The intermediate is then reacted with 4-amino-2-methylphenyl to form the desired amide bond.

    Final Coupling: The resulting intermediate is coupled with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Physicochemical Comparisons

Table 1: Key Properties of N-{4-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide and Analogues
Compound Name Molecular Weight (g/mol) Key Substituents logP Melting Point (°C)
Target Compound 337.39 Cyclopropylcarbonylamino, 2-methyl ~3.2 Not reported
Imatinib () 493.60 4-Methylpiperazinyl, pyrimidinyl 3.5 214–216
N-(2-((4-Chlorobenzyl)amino)... () 464.98 4-Chlorobenzyl, methoxyphenyl ~2.8 142.9–143.4
N-[4-(Hexyloxy)phenyl]benzamide () 353.47 Hexyloxy, hydroxypropan-2-yl ~4.1 Not reported
  • Compared to the chlorobenzyl-substituted analogue (), the cyclopropyl group offers greater conformational rigidity, which may improve binding specificity.
  • Physicochemical Properties : The target’s logP (~3.2) is lower than that of alkoxy-substituted benzamides (e.g., hexyloxy derivative in , logP ~4.1), suggesting better aqueous solubility. This could translate to improved bioavailability in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide
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N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

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